molecular formula C13H16ClN3 B13773172 1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- CAS No. 742076-27-3

1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)-

Cat. No.: B13773172
CAS No.: 742076-27-3
M. Wt: 249.74 g/mol
InChI Key: YZJYFLJMWSAZPF-UHFFFAOYSA-N
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Description

1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a piperidine ring and a chlorine atom in its structure makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction typically requires the use of a catalyst, such as copper acetate, and an oxidizing agent like oxygen . The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to form the desired indazole compound.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of N-substituted indazole derivatives.

Mechanism of Action

The mechanism of action of 1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the modulation of cellular functions and potentially therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole, 5-chloro-1-methyl-3-(4-piperidinyl)- is unique due to the presence of both a piperidine ring and a chlorine atom, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

742076-27-3

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

5-chloro-1-methyl-3-piperidin-4-ylindazole

InChI

InChI=1S/C13H16ClN3/c1-17-12-3-2-10(14)8-11(12)13(16-17)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3

InChI Key

YZJYFLJMWSAZPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N1)C3CCNCC3

Origin of Product

United States

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